REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].[CH3:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][C:8]1=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:18]>O1CCCC1>[CH3:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][C:8]1=[S:18] |f:0.1|
|
Name
|
|
Quantity
|
148 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
CN1C(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 10 hours' stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated on a water bath under vacuum
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture is extracted three times with chloroform
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated aqueous sodium chloride solution, dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized in methanol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |